Cytotoxicity Profile vs Leukemia and Breast Cancer Cells – Alkyl Chain Comparison
Ethyl dihydrocaffeate exhibits a distinct cytotoxicity position among its homologs. Against L1210 murine leukemia cells, its IC₅₀ of 0.023 mM is essentially equipotent with methyl dihydrocaffeate (0.024 mM) but is 2.6‑fold less potent than octyl dihydrocaffeate (0.009 mM). Against MCF‑7 breast cancer cells, the ethyl ester (0.105 mM) shows intermediate toxicity relative to the isopropyl (0.069 mM) and phenethyl (0.132 mM) esters [1]. This moderate cytotoxicity may be advantageous when a balance between bioactivity and off‑target toxicity is sought, in contrast to the steep potency increase seen with longer alkyl chains.
| Evidence Dimension | Cytotoxicity (IC₅₀, mM) |
|---|---|
| Target Compound Data | Ethyl dihydrocaffeate: L1210 IC₅₀ = 0.023 mM; MCF‑7 IC₅₀ = 0.105 mM |
| Comparator Or Baseline | Methyl dihydrocaffeate: L1210 IC₅₀ = 0.024 mM; Octyl dihydrocaffeate: L1210 IC₅₀ = 0.009 mM; Isopropyl dihydrocaffeate: MCF‑7 IC₅₀ = 0.069 mM; Phenethyl dihydrocaffeate: MCF‑7 IC₅₀ = 0.132 mM |
| Quantified Difference | L1210: ethyl vs methyl → ΔIC₅₀ = −0.001 mM (near‑identical); ethyl vs octyl → ΔIC₅₀ = +0.014 mM (2.6‑fold). MCF‑7: ethyl vs isopropyl → ΔIC₅₀ = +0.036 mM (1.5‑fold). |
| Conditions | L1210 murine leukemia cell line; MCF‑7 human breast adenocarcinoma cell line; 50 % cell‑viability reduction endpoint; data from Etzenhouser et al. (2001) Table 3 [1]. |
Why This Matters
Procurement decisions for cytotoxicity screening or SAR studies should account for the ethyl ester’s intermediate potency, which may offer a wider therapeutic window than either the shorter (methyl) or longer (octyl) chain analogs.
- [1] Etzenhouser, B. et al. Mechanism of toxicity of esters of caffeic and dihydrocaffeic acids. Bioorg. Med. Chem. 9(1), 199–209 (2001). View Source
